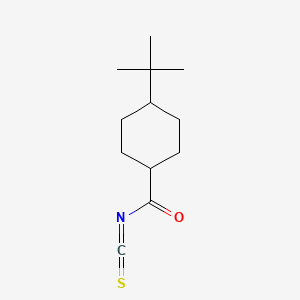![molecular formula C13H22N2O3 B2838083 N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide CAS No. 2176843-98-2](/img/structure/B2838083.png)
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide, also known as MORPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mecanismo De Acción
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. This effect has been attributed to the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to reduce infarct size in animal models of stroke and myocardial infarction. This effect has been attributed to the ability of this compound to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in various diseases. It has also been shown to be effective in sensitizing cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the use of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide in scientific research. One direction is the development of more potent and selective PARP inhibitors. Another direction is the use of PARP inhibitors in combination with other therapies such as immunotherapy. PARP inhibitors have also been shown to be effective in treating certain types of cancer, and further research is needed to determine their efficacy in other types of cancer. Finally, PARP inhibitors may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide involves the reaction of 4-morpholin-4-yloxan-4-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been reported to yield high purity and high yields of this compound.
Aplicaciones Científicas De Investigación
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been extensively used in scientific research due to its ability to inhibit PARP. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP in various diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-12(16)14-11-13(3-7-17-8-4-13)15-5-9-18-10-6-15/h2H,1,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRJQAZAKRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
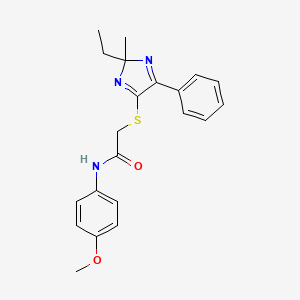

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
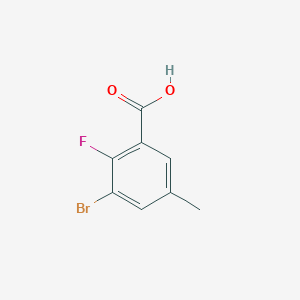
![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)
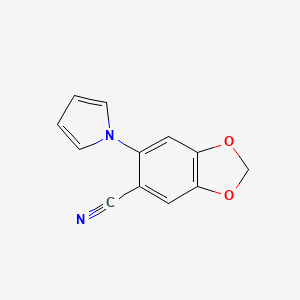
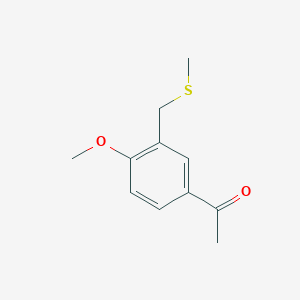
![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)


